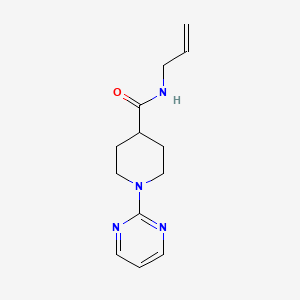

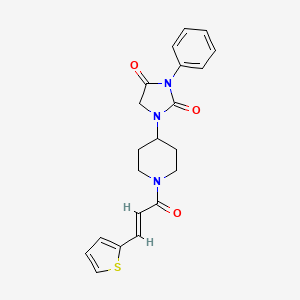

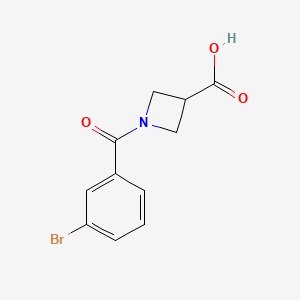

![molecular formula C15H13N5O2S B2724689 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide CAS No. 869068-12-2](/img/structure/B2724689.png)

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide, commonly known as ATSA-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ATSA-1 was initially identified as a compound that could enhance the heat shock response, a cellular stress response that protects cells from damage caused by various stressors. Since then, ATSA-1 has been extensively studied for its various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A series of naphthalene derivatives, including 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide, have been synthesized and evaluated for their potential biological activities. For instance, derivatives have been investigated for their anti-HIV properties, showcasing the potential of these compounds in developing antiviral agents. One study highlighted the synthesis of naphthalene derivatives and their screening against HIV-1 and HIV-2, revealing significant inhibitory activity, suggesting a new lead in antiviral drug development (Hamad et al., 2010).

Chemical Characterization and Applications

Chemical characterization and applications of such compounds have been explored through various studies. DFT (Density Functional Theory) and TD-DFT (Time-Dependent Density Functional Theory) analyses have been conducted to understand the molecular orbital excitation properties of related triazine derivatives. These studies offer insights into the electronic and optic applications of these compounds, indicating their potential use in electronic devices and materials due to their favorable HOMO-LUMO transition properties (Louis et al., 2021).

Anticancer and Anti-inflammatory Potential

The anticancer and anti-inflammatory potentials of naphthalene and triazine derivatives have been investigated, showing promising results. Compounds displaying potent cytotoxic activity against various human cancer cell lines suggest their potential in cancer treatment. For example, certain derivatives have shown remarkable cytotoxic activity, further explored for their mechanisms of inducing apoptosis and cell cycle arrest (Ravichandiran et al., 2019). Additionally, anti-inflammatory activities have been studied, where synthesized compounds demonstrated inhibitory effects on COX enzymes, indicating their use in managing inflammation and pain (Udoikono et al., 2022).

Material Science and Electronic Properties

In the realm of material science, such naphthalene and triazine derivatives have been utilized to synthesize novel materials with specific properties. For instance, fluorinated polyimides derived from related compounds have been synthesized, offering materials with low moisture absorption and low dielectric constants, suitable for electronic applications due to their excellent thermal stability and potential for creating transparent, flexible films (Chung & Hsiao, 2008).

Eigenschaften

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c16-20-14(22)8-17-19-15(20)23-9-13(21)18-12-7-3-5-10-4-1-2-6-11(10)12/h1-8H,9,16H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSAJRRSJQNLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=CC(=O)N3N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide](/img/structure/B2724611.png)

![N-(1-cyanocyclohexyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2724615.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-phenoxyphenyl)ethanone](/img/structure/B2724616.png)

![N-(2,4-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2724617.png)

![5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide](/img/structure/B2724625.png)